

physical and chemical properties of 9(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9(R)-HODE cholesteryl ester

Cat. No.: B593965

[Get Quote](#)

An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of lipid molecules is paramount. 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is a significant, albeit specialized, lipid molecule of interest. This oxylipin, an ester of cholesterol and the 9(R)-hydroxy derivative of linoleic acid, is primarily associated with oxidative stress and the pathology of atherosclerosis.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **9(R)-HODE cholesteryl ester**, details on its biological formation and analytical measurement, and its role in relevant signaling pathways.

Physical and Chemical Properties

9(R)-HODE cholesteryl ester is a large, hydrophobic molecule. It is typically supplied as a solid or in an organic solvent solution for laboratory use.^{[1][2]} Its stability is rated for at least two years when stored properly at -20°C.^{[2][3]}

The quantitative physical and chemical data for **9(R)-HODE cholesteryl ester** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	330800-93-6	[1][2]
Molecular Formula	C ₄₅ H ₇₆ O ₃	[1][2][3][4][5][6]
Molecular Weight	665.08 g/mol (also cited as 665.1 g/mol)	[1][2][3][4][5][6][7]
Physical State	Solid	[1][6]
UV Absorbance (λmax)	234 nm (in ethanol)	[2][3][5][8]
Purity	Typically >98%	[1][5][6][8]
Storage Temperature	-20°C	[1][2][4]
Stability	≥ 2 years (at -20°C)	[2][3]
Solubility	DMF: >50 mg/mL DMSO: >50 mg/mL Ethanol: >50 mg/mL Ethanol:PBS (1:10): <10 µg/mL	[2][3][5][8]
InChI Key	ALWABJCAEDQEGO-DXCNXAGRSA-N	[1][2]

Biological Formation and Significance

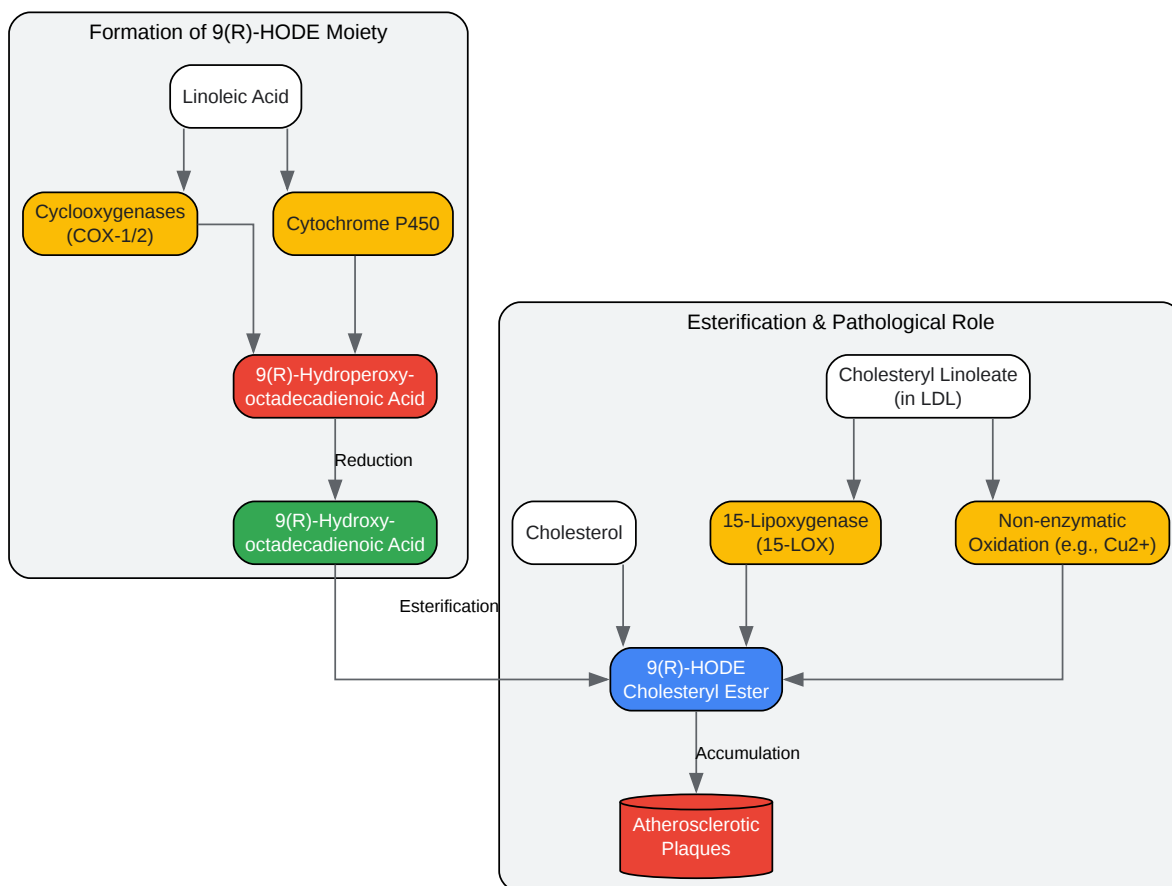
9(R)-HODE cholesteryl ester has been identified and extracted from human atherosclerotic lesions, highlighting its relevance in cardiovascular disease.[2][3][8][9] Its formation is a multi-step process involving the oxidation of linoleic acid and subsequent esterification to cholesterol. It is a key component of oxidized low-density lipoprotein (LDL).

The formation of the 9(R)-HODE moiety can occur through several enzymatic and non-enzymatic pathways:

- Cyclooxygenases (COX): Both COX-1 and COX-2 enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces the 9(R)-HODE stereoisomer.[10]

- Cytochrome P450: These microsomal enzymes also metabolize linoleic acid, producing a mixture of 9-HODE stereoisomers where the 9(R) form predominates.[\[10\]](#)[\[11\]](#)
- Lipoxygenases (LOX): The 15-lipoxygenase enzyme, found in human monocytes and rabbit reticulocytes, can directly oxygenate cholesteryl linoleate to form 9-HODE cholesteryl ester.
[\[3\]](#)
- Non-Enzymatic Oxidation: Random lipid peroxidation, often catalyzed by metal ions like Cu^{2+} during the oxidation of LDL, can also lead to the formation of HODE cholesteryl esters.[\[3\]](#)

While the free acid form, 9(R)-HODE, is known to be a pro-inflammatory mediator that can activate the G protein-coupled receptor GPR132, it is crucial to note that esterified HODEs, such as **9(R)-HODE cholesteryl ester**, do not activate this receptor.[\[12\]](#) The primary significance of the cholesteryl ester form relates to its accumulation within atherosclerotic plaques, serving as a stable biomarker of lipid oxidation and vascular pathology.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Biological formation pathway of **9(R)-HODE cholesteryl ester**.

Experimental Protocols

The analysis of **9(R)-HODE cholesteryl ester**, particularly from complex biological matrices, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantification.[\[13\]](#)[\[14\]](#)

Protocol: Quantification of Total 9-HODE Cholesteryl Ester in Plasma

This protocol is adapted from established methods for analyzing total 9-HODE (free and esterified) and is applicable for the cholesteryl ester.[\[13\]](#)[\[14\]](#)

1. Sample Preparation & Hydrolysis:

- To an aliquot of plasma (e.g., 100 μ L), add a stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4 cholesteryl ester) to account for analyte loss during processing.[\[14\]](#)
- To release the 9-HODE moiety from its ester linkage for total HODE analysis, perform a base hydrolysis. Add 1 M sodium hydroxide (NaOH) and incubate at 60°C for 30 minutes.[\[14\]](#)
- Acidify the sample to a pH of ~3 using hydrochloric acid (HCl) to protonate the fatty acid for extraction.

2. Extraction (Liquid-Liquid Extraction - LLE):

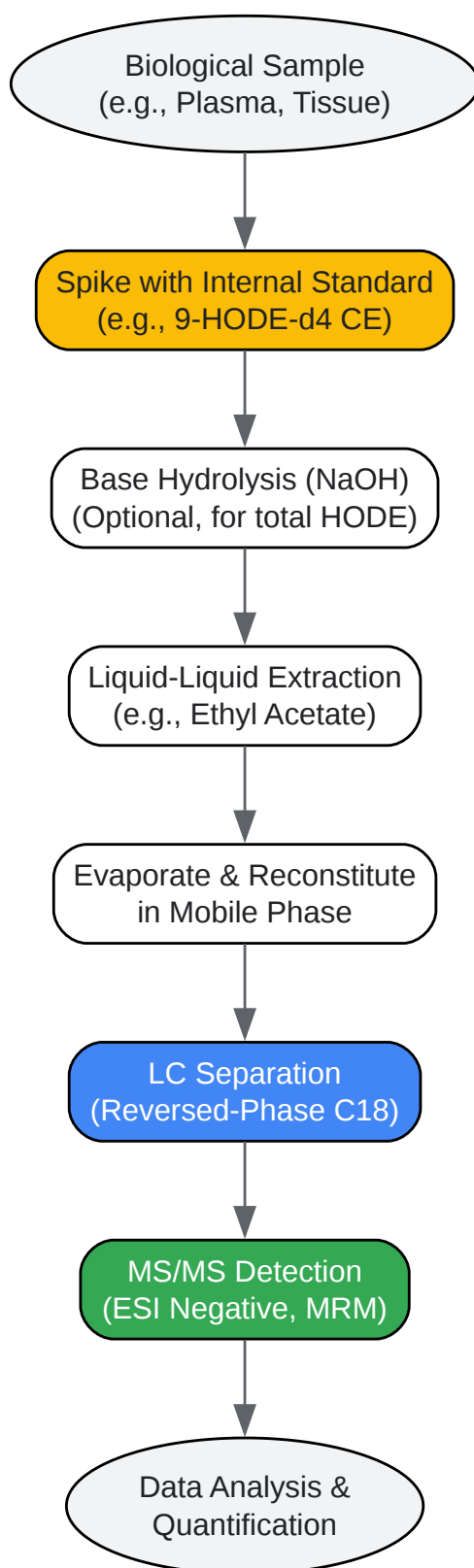
- Add a water-immiscible organic solvent, such as ethyl acetate or a hexane:isopropanol mixture, to the acidified sample.
- Vortex vigorously to ensure thorough mixing and partitioning of the lipid into the organic phase.
- Centrifuge to separate the aqueous and organic layers.
- Carefully collect the upper organic layer containing the lipids.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

3. Reconstitution & Analysis:

- Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 μ L of Methanol/Water).
- Inject the reconstituted sample onto the LC-MS/MS system.

4. LC-MS/MS Parameters:

- LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 μ m particle size) is suitable.[\[13\]](#)
- Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.[\[13\]](#)
- Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule $[M-H]^-$.[\[13\]](#)
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 9-HODE and the internal standard must be optimized on the specific mass spectrometer being used.[\[13\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

General workflow for the analysis of 9-HODE cholesteryl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. T35853-100ug | 9(S)-HODE cholesteryl ester [143442-54-0] Clinisciences [clinisciences.com]
- 5. (±)9-HODE cholesteryl ester | CAS 33783-76-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. larodan.com [larodan.com]
- 7. (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester | C₄₅H₇₆O₃ | CID 90471597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9(S)-HODE cholesteryl ester | CAS 143442-54-0 | Cayman Chemical | Biomol.com [biomol.com]
- 9. 9(R)-HODE cholesteryl ester | Genome Context [genomecontext.com]
- 10. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 11. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 12. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 9(R)-HODE cholesteryl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593965#physical-and-chemical-properties-of-9-r-hode-cholesteryl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com